
2-(Azetidin-2-yl)propan-2-ol
Übersicht
Beschreibung
“2-(Azetidin-2-yl)propan-2-ol” is a chemical compound with a molecular weight of 151.64 . The IUPAC name for this compound is this compound hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It has a molecular weight of 151.64 . The compound should be stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Research has demonstrated the neuroprotective capabilities of compounds structurally related to 2-(Azetidin-2-yl)propan-2-ol, such as T-817MA, in various models of neurodegeneration. T-817MA has been shown to inhibit oxidative stress and neurotoxicity, promoting neuroprotection in models of Alzheimer's disease and potentially other neurodegenerative disorders related to oxidative stress, such as Parkinson's disease. These findings suggest the therapeutic potential of azetidine-based compounds in neuroprotective strategies (Kawasaki et al., 2008; Maekawa et al., 2011).
Antihyperlipidemic Potential
A study on novel thienopyrimidine derivatives of azetidinone, possessing features of the cholesterol absorption inhibitor drug ezetimibe, showed significant lipid-lowering effects in Wistar albino rats. This indicates the potential of azetidine-based compounds in the development of new antihyperlipidemic agents, highlighting the versatile applications of azetidine in medicinal chemistry (Arya et al., 2013).
Serotonergic Function Modulation
Research on VN2222, a compound structurally related to this compound, has revealed its potential as a mixed serotonin reuptake inhibitor and 5-HT1A receptor agonist. This dual action suggests that azetidine-based compounds might offer new avenues for the treatment of psychiatric disorders, particularly those related to serotonergic dysfunction (Romero et al., 2003).
Cognitive Function Enhancement
T-817MA, an azetidine-based compound, has been shown to ameliorate cognitive deficits and restore the number of parvalbumin-positive GABA neurons in animal models of schizophrenia. This suggests that azetidine derivatives could be valuable in developing treatments for cognitive disturbances in psychiatric disorders (Uehara et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(azetidin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



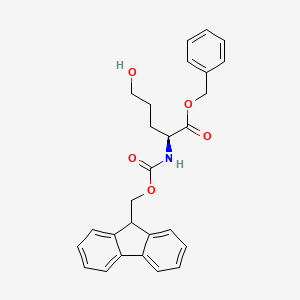


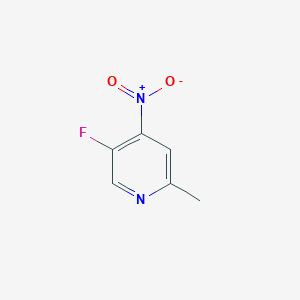
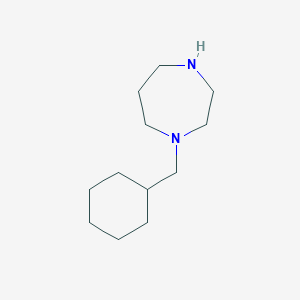
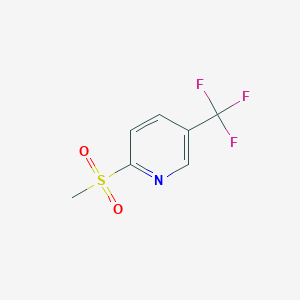
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
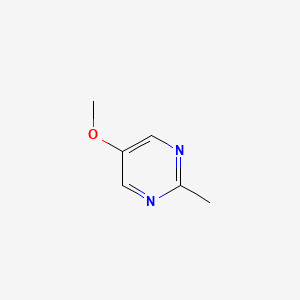
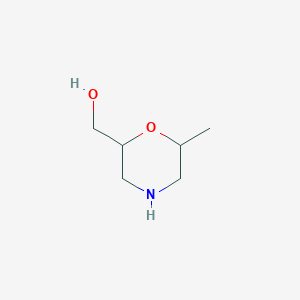
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
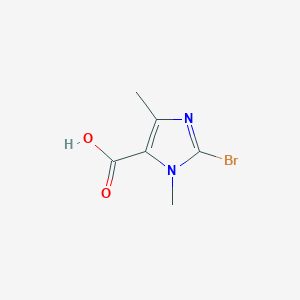
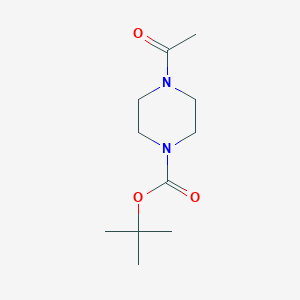

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)